molecular formula C16H15N3O3S B5835921 2-methyl-N-[(3-methylphenyl)carbamothioyl]-3-nitrobenzamide

2-methyl-N-[(3-methylphenyl)carbamothioyl]-3-nitrobenzamide

Cat. No.: B5835921
M. Wt: 329.4 g/mol
InChI Key: UFDGVQIVSOXITR-UHFFFAOYSA-N
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Description

2-methyl-N-[(3-methylphenyl)carbamothioyl]-3-nitrobenzamide is an organic compound with a complex structure that includes a nitro group, a carbamothioyl group, and a benzamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-[(3-methylphenyl)carbamothioyl]-3-nitrobenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Amidation: The nitrobenzene derivative is then subjected to amidation with 2-methylbenzoyl chloride in the presence of a base such as triethylamine.

    Thiocarbamoylation: The final step involves the reaction of the amide with 3-methylphenyl isothiocyanate to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-[(3-methylphenyl)carbamothioyl]-3-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.

    Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.

Major Products

    Reduction: 2-methyl-N-[(3-methylphenyl)carbamothioyl]-3-aminobenzamide.

    Substitution: Halogenated derivatives of the original compound.

    Hydrolysis: 2-methyl-3-nitrobenzoic acid and 3-methylphenylamine.

Scientific Research Applications

2-methyl-N-[(3-methylphenyl)carbamothioyl]-3-nitrobenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methyl-N-[(3-methylphenyl)carbamothioyl]-3-nitrobenzamide involves its interaction with specific molecular targets. In the context of its anti-tubercular activity, the compound is believed to inhibit the mycobacterial membrane protein large 3 (MmpL3), which is essential for the transport of mycolic acids . This inhibition disrupts the cell wall synthesis of Mycobacterium tuberculosis, leading to bacterial cell death.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methyl-N-[(3-methylphenyl)carbamothioyl]-3-nitrobenzamide stands out due to its specific substitution pattern, which imparts unique electronic and steric properties

Properties

IUPAC Name

2-methyl-N-[(3-methylphenyl)carbamothioyl]-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3S/c1-10-5-3-6-12(9-10)17-16(23)18-15(20)13-7-4-8-14(11(13)2)19(21)22/h3-9H,1-2H3,(H2,17,18,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFDGVQIVSOXITR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=S)NC(=O)C2=C(C(=CC=C2)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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